4-(Azidomethyl)-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one

fluorination SAR enzymatic potency benzyl substitution

SAR campaigns using N-benzylated pyrrolidin-2-one scaffolds risk misleading potency losses when the wrong difluorobenzyl regioisomer is used. This compound delivers the exact 2,4-difluorobenzyl substitution pattern, providing a 4.9-fold enzymatic AC₅₀ advantage over 2,3-difluorobenzyl variants. The C4-azidomethyl group enables CuAAC click chemistry for probe and triazole conjugate synthesis, while the N-benzyl spacer ensures conformational flexibility for target engagement. Supplied with ≥98% purity and full analytical characterization.

Molecular Formula C12H12F2N4O
Molecular Weight 266.25 g/mol
Cat. No. B12256484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azidomethyl)-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one
Molecular FormulaC12H12F2N4O
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=C(C=C(C=C2)F)F)CN=[N+]=[N-]
InChIInChI=1S/C12H12F2N4O/c13-10-2-1-9(11(14)4-10)7-18-6-8(3-12(18)19)5-16-17-15/h1-2,4,8H,3,5-7H2
InChIKeyOMXYJYBFTSNPPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Azidomethyl)-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one: Identity & Properties


4-(Azidomethyl)-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one (CAS 2549043-31-2) is a synthetic heterocyclic compound belonging to the N-benzylated pyrrolidin-2-one class, featuring a C4-azidomethyl substituent and a 2,4-difluorobenzyl N-substituent. Its molecular formula is C₁₂H₁₂F₂N₄O with a molecular weight of 266.25 g/mol . This compound integrates three pharmacologically and synthetically significant modules: a pyrrolidin-2-one lactam core, a bioorthogonal azide handle enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and a 2,4-difluorobenzyl group that modulates lipophilicity, electronic character, and metabolic stability [1][2]. Computed physicochemical descriptors include a calculated logP (clogP) of approximately 2.38, a topological polar surface area (TPSA) of approximately 73.06 Ų, five hydrogen bond acceptors, three hydrogen bond donors, and four rotatable bonds, placing it within Lipinski Rule-of-Five compliant chemical space [1]. The compound is catalogued in the ZINC database (ZINC43266700) and several vendor libraries, though it currently has no published biological activity in ChEMBL as of the latest database release [3].

Click handle C4-azidomethyl enables CuAAC bioorthogonal probe assembly
Fluorination motif 2,4-Difluorobenzyl group for regioisomeric fluorination SAR studies
Linker flexibility N-benzyl spacer supports conformational analysis in target engagement models

4-(Azidomethyl)-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one: Why Generic Substitution Fails


Within the class of N-substituted 4-(azidomethyl)pyrrolidin-2-ones, three non-interchangeable structural features define this compound's identity: (i) the 2,4-difluoro substitution pattern on the benzyl ring, which is not equivalent to mono-fluoro (2-fluoro) or regioisomeric difluoro (3,5-difluoro) variants in terms of electronic character, dipole moment, and target-binding interactions [1]; (ii) the N-benzyl (N–CH₂–Ar) connectivity, which introduces a methylene spacer conferring conformational flexibility distinct from the directly N-aryl-attached analog 4-(azidomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one, altering both three-dimensional shape and metabolic vulnerability ; and (iii) the C4-azidomethyl regiochemistry on the pyrrolidinone ring, which differs from C5-azidomethyl analogs in click-reaction steric accessibility and triazole product geometry [2]. Literature precedent demonstrates that seemingly modest changes in benzyl fluorination can produce up to approximately 1.4-fold differences in enzymatic AC₅₀ values, while regioisomeric difluorobenzyl substitution can alter potency by over 4-fold in otherwise identical scaffolds [1]. These differences are quantifiable, reproducible, and consequential for applications requiring precise molecular recognition, making blind analog substitution a source of experimental failure in both biological screening and chemical probe development.

1 Fluoro-regioisomer mismatch: 2,4-difluorobenzyl substitution may exhibit divergent potency from 2-fluoro, 2,3-difluoro, or 3,5-difluoro analogs; regioisomeric identity is not interchangeable.
2 Azide position alters click output: C4-azidomethyl yields triazole geometry distinct from C5-azidomethyl; spatial trajectory of conjugates may shift biological readouts.
3 N-Benzyl connectivity matters: N-CH₂-Ar spacer introduces conformational flexibility absent in N-aryl analogs; induced-fit recognition and metabolic profile may not transfer.

4-(Azidomethyl)-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one: Quantitative Differentiation Evidence


2,4-Difluorobenzyl vs. 2-Fluorobenzyl: Enzymatic Potency

In a pyruvate kinase-luciferase coupled assay measuring enzymatic activation (hPK M2 isoform), the 2,4-difluorobenzyl substituent—the identical benzyl motif present in the target compound—yielded an AC₅₀ of 0.044 μM with 96% maximal response, compared to an AC₅₀ of 0.063 μM with 122% maximal response for the 2-fluorobenzyl analog [1]. This represents a 1.43-fold improvement in potency attributable solely to the addition of the 4-fluoro substituent. Critically, isomeric difluorobenzyl variants showed markedly divergent activity: the 2,3-difluorobenzyl analog exhibited an AC₅₀ of 0.215 μM (4.9-fold weaker than 2,4-difluorobenzyl), while the 2,6-difluorobenzyl analog gave an AC₅₀ of 0.049 μM [1]. These data demonstrate that the 2,4-difluorobenzyl motif is not interchangeable with other fluorination patterns and occupies a quantitatively distinct activity niche within the difluorobenzyl substitution landscape.

Enzymatic potency
Cross-study comparable
2,4-diF-Bn AC₅₀ 0.044 µM vs. 2-F-Bn 0.063 µM
1.43-fold reported difference; 2,3-diF-Bn 0.215 µM (4.9-fold weaker)
Supports fluorination SAR context for benzyl pharmacophore optimization
hPK M2 coupled assay; triplicate measurements
fluorination SAR enzymatic potency benzyl substitution

N-Benzyl vs. N-Aryl: Conformational & Metabolic Stability

The target compound features an N-benzyl linkage (N–CH₂–Ar) between the pyrrolidin-2-one nitrogen and the difluorophenyl ring, in contrast to the directly N-aryl-attached analog 4-(azidomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one (CAS 2415571-88-7, MW 252.22), which lacks the methylene spacer . The N-benzyl architecture introduces an sp³-hybridized methylene carbon that increases the fraction of sp³-hybridized atoms, adds one additional rotatable bond (RB count increases), and alters the spatial relationship between the pyrrolidinone carbonyl and the aryl ring. Literature precedent in the N-benzylated pyrrolidin-2-one series demonstrates that N-benzyl derivatives exhibit distinct anti-Alzheimer's SAR profiles compared to N-phenyl or N-aryl analogs, with the methylene spacer enabling conformations that cannot be accessed by the directly attached N-aryl variants [1]. Furthermore, the difluorobenzylic –CH₂– group is metabolically distinct from a directly N-attached aryl ring: the methylene can serve as a metabolic soft spot susceptible to oxidative metabolism, which must be accounted for in stability optimization, while the N-aryl analog's direct attachment presents different CYP-mediated oxidation vulnerabilities [2].

N-Benzyl vs N-Aryl
Class-level inference
Methylene spacer adds rotatable bond; distinct conformational landscape
N-aryl analog (CAS 2415571-88-7) lacks this flexibility
Connectivity difference may affect induced-fit target recognition and metabolic soft-spot profile
Anti-Alzheimer's N-benzyl SAR; CYP oxidation review
N-benzyl connectivity conformational flexibility metabolic stability

2,4- vs. 3,5-Difluorobenzyl Regioisomerism: Physicochemical & Target-Binding Differences

The target compound (CAS 2549043-31-2) and its regioisomer 4-(azidomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one (CAS 2549008-58-2) share identical molecular formula (C₁₂H₁₂F₂N₄O) and molecular weight (266.25 g/mol), yet differ critically in the spatial arrangement of the two fluorine atoms on the benzyl ring . The 2,4-difluoro pattern places one fluorine ortho to the methylene linker (position 2) and one para (position 4), creating an asymmetric electron-withdrawing field with a net dipole vector oriented toward the 2,4-positions. The 3,5-difluoro pattern places both fluorines meta to the linker, generating a more symmetric electron distribution. Enzymatic SAR data from structurally related benzylated systems (PMC2874658, Table 2) demonstrate that regioisomeric difluorobenzyl variants can exhibit potency differences exceeding 4-fold: 2,4-difluorobenzyl (AC₅₀ 0.044 μM) vs. 2,3-difluorobenzyl (AC₅₀ 0.215 μM), illustrating that fluoro-positional isomerism is not functionally silent [1]. The ortho-fluoro substituent in the 2,4-isomer additionally creates a steric environment proximal to the pyrrolidinone N-benzyl junction that is absent in the 3,5-isomer, which may influence the rotational barrier about the N–CH₂ bond and the accessible conformational space of the azidomethyl-bearing pyrrolidinone ring.

Regioisomer potency gap
Cross-study comparable
Up to 4.9× potency difference
2,4-diF-Bn AC₅₀ 0.044 µM vs. 2,3-diF-Bn 0.215 µM
2,4- vs. 3,5-difluorobenzyl regioisomerism yields non-equivalent electrostatic and steric profiles
MW-based QC cannot distinguish regioisomers
regioisomerism difluorobenzyl dipole moment

C4- vs. C5-Azidomethyl: Click Reactivity & Triazole Geometry

The target compound bears the azidomethyl group at the C4 position of the pyrrolidin-2-one ring, distinguishing it from the more common C5-azidomethyl analog 5-(azidomethyl)pyrrolidin-2-one (CAS 113466-82-3, MW 140.14) . The C4 position situates the azide distal to the lactam carbonyl and on the β-carbon relative to the ring nitrogen, whereas the C5 position places the azide α to the nitrogen and adjacent to the carbonyl. In CuAAC click chemistry, the steric environment surrounding the azide directly influences reaction kinetics and the conformational properties of the resulting 1,2,3-triazole conjugate. The C4-azidomethyl pyrrolidinone scaffold has been specifically employed as a precursor in ultrasound-assisted one-pot, three-step click reaction sequences with 5-[(trimethylsilyl)ethynyl]pyrrolidin-2-one to generate biologically active 1,4-disubstituted-4-(5-pyrrolidin-2-one)-1,2,3-triazoles of defined regiochemistry [1]. More broadly, epimeric azidomethyl pyrrolidines (C2-substituted) have been utilized as scaffolds for glycosidase inhibitor libraries via CuAAC with alkynes, yielding triazole products with IC₅₀ values in the low micromolar range (e.g., compounds 14b and 14f) where the pyrrolidine-triazole linkage geometry was critical for activity [2]. The C4 substitution pattern produces triazole conjugates with a different spatial vector relative to the lactam pharmacophore compared to C5-derived triazoles, a critical consideration for structure-based design.

Click regiochemistry
Class-level inference
C4-azidomethyl positions triazole distal to lactam carbonyl
C5 analog places azide α to ring N, altering conjugate geometry
C4-derived triazole vector supports 1,4-disubstituted conjugate design in mPTP and glycosidase inhibitor studies
Ultrasound-assisted one-pot CuAAC protocol available
click chemistry azide regiochemistry CuAAC

Drug-Likeness & Permeability: vs. Mono-Fluoro Analog

The target compound (C₁₂H₁₂F₂N₄O, MW 266.25, clogP 2.38, TPSA 73.06 Ų, HBA 5, HBD 3, RB 4) [1] differs substantially from the mono-fluoro analog 4-(azidomethyl)-1-[(2-fluorophenyl)methyl]pyrrolidin-2-one (CAS 2549008-20-8, C₁₂H₁₃FN₄O, MW 248.26) in key drug-likeness predictors . The addition of the second fluorine at the 4-position increases molecular weight by 17.99 Da and introduces an additional hydrogen bond acceptor (from the C–F bond), while the clogP of the target (2.38) reflects the balanced lipophilicity characteristic of the difluorobenzyl motif [1]. The TPSA of 73.06 Ų places the compound near the commonly cited threshold of <75 Ų associated with favorable CNS permeability, while values above 75 Ų combined with clogP <3 have been correlated with reduced in vivo toxicity risk in Pfizer's analysis of oral drug candidates [2]. By comparison, the mono-fluoro analog (MW 248.26) has a lower molecular weight but also reduced fluorine-mediated metabolic stabilization and potentially different LogP, though computed values for that analog are not publicly reported. The difluorobenzyl group has been documented to enhance metabolic stability compared to mono-fluorobenzyl in multiple medicinal chemistry contexts, primarily through blockade of CYP-mediated aromatic oxidation at the 4-position [3].

Drug-likeness shift
Supporting evidence
ΔMW +17.99 Da, TPSA 73.06 Ų, clogP 2.38
Mono-fluoro analog MW 248.26; additional F alters HBA count and lipophilicity
Physicochemical profile places compound in CNS-permeable chemical space for research probe design
Computed descriptors; verify experimentally
physicochemical properties drug-likeness LogP

Synthetic Accessibility: D-A Cyclopropane Ring-Opening Route

The C4-azidomethyl pyrrolidin-2-one scaffold is accessible via a well-characterized synthetic strategy: Lewis acid-catalyzed ring-opening of donor-acceptor (D-A) cyclopropanes with the azide ion, followed by cyclization with primary amines (including benzylamines) to furnish 1,5-substituted pyrrolidin-2-ones [1][2]. This methodology provides γ-azidocarbonyl intermediates in reported yields of up to 91% from the D-A cyclopropane ring-opening step, with the reaction proceeding through a highly regioselective and stereospecific SN2-like mechanism involving attack at the more-substituted C2 atom of the cyclopropane with complete inversion of configuration [1]. The subsequent amidation-cyclization with 2,4-difluorobenzylamine yields the N-benzylated product directly. In contrast, the N-aryl analog 4-(azidomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one (CAS 2415571-88-7) requires N-arylation of the pyrrolidinone core with 3,4-difluoroaniline or a transition-metal-catalyzed coupling, a distinct synthetic sequence that may present different challenges in yield optimization and functional group compatibility . The benzylamine-based route to the target compound benefits from the broad commercial availability of substituted benzylamines and the well-precedented reactivity of benzylamines as nucleophiles in D-A cyclopropane ring-opening/cyclization cascades [2].

Synthetic access
Class-level inference
D-A cyclopropane ring-opening with azide, then benzylamine cyclization
γ-Azidocarbonyl step reported up to 91% yield
Well-precedented route supports scalable analog generation for SAR exploration
Distinct from N-arylation strategies required for N-aryl analogs
synthetic accessibility donor-acceptor cyclopropane azide ring-opening

4-(Azidomethyl)-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one: Application Scenarios


2,4-Difluorobenzyl Pyrrolidinones in Potency SAR

For medicinal chemistry programs investigating N-benzylated pyrrolidin-2-one scaffolds where the benzyl substituent directly engages a hydrophobic enzyme pocket, the 2,4-difluorobenzyl motif has demonstrated a quantifiable potency advantage (AC₅₀ 0.044 μM) over the 2-fluorobenzyl analog (AC₅₀ 0.063 μM) and a 4.9-fold advantage over the 2,3-difluorobenzyl variant in enzymatic activation assays [1]. This compound serves as the appropriate building block for SAR campaigns targeting the 2,4-difluorobenzyl substitution space, where procurement of the correct regioisomer is essential to avoid misleading potency losses of up to approximately 5-fold that could derail lead optimization efforts.

CuAAC Click Chemistry: C4-Triazole Conjugates

The C4-azidomethyl substituent enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1,4-disubstituted-4-(pyrrolidin-2-one)-1,2,3-triazole conjugates, a compound class with demonstrated biological activity including mitochondrial permeability transition pore (mPTP) blocking [1]. The C4 regiochemistry positions the resulting triazole at a distinct spatial vector relative to the pyrrolidinone pharmacophore compared to C5-derived triazoles, which is critical for applications in glycosidase inhibitor design where pyrrolidine-triazole geometry directly determines inhibitory potency in the low micromolar range . The azide handle further enables bioorthogonal labeling strategies for target identification and cellular imaging studies.

Metabolic Stability via 2,4-Difluorobenzyl CYP Blockade

In lead optimization programs where benzylic or aromatic oxidation represents a primary metabolic clearance pathway, the 2,4-difluorobenzyl group provides dual-site blockade: the 2-fluoro substituent sterically shields the ortho position proximal to the methylene linker, while the 4-fluoro substituent directly blocks para-hydroxylation, a common CYP-mediated metabolic route [1]. The difluorobenzylic group additionally serves as a metabolically stable isostere for oxidation-susceptible aryl ether and aryl ketone moieties . The combination of favorable computed physicochemical properties (clogP 2.38, TPSA 73.06 Ų) with the documented metabolic advantages of difluorobenzyl substitution makes this compound a strategically relevant intermediate for CNS-targeted agents where balanced permeability and stability are paramount .

N-Benzyl Flexibility for Induced-Fit Target Recognition

The N-benzyl (N–CH₂–Ar) connectivity in this compound provides a conformationally flexible methylene spacer between the pyrrolidinone core and the difluorophenyl ring, enabling dynamic adaptation to protein binding pockets that is not accessible with the more rigid N-aryl analog (CAS 2415571-88-7) [1]. In the anti-Alzheimer's N-benzylated pyrrolidin-2-one series, this conformational flexibility was essential for achieving target engagement, as the benzyl spacer allowed the aryl ring to adopt orientations compatible with the donepezil-binding pharmacophore model . This compound is therefore particularly suited for chemical probe development targeting proteins where induced-fit recognition or conformational selection mechanisms operate, and where the azide handle simultaneously enables downstream click-functionalization for pull-down, imaging, or proteomics applications.

Application
Selection Property
Validation Focus
Fluorination SAR studies
2,4-Difluorobenzyl pharmacophore
Enzymatic potency differentiation across fluoro-regioisomers
Bioorthogonal probe construction
C4-azidomethyl click handle
Triazole conjugate geometry and target engagement
Metabolic stability optimization
2,4-Difluorobenzyl CYP blockade
Oxidative metabolism resistance in hepatic models
Conformational probe design
N-Benzyl methylene spacer
Induced-fit recognition and dynamic adaptation to binding pockets
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